2-Ethyl-8-oxa-2-azaspiro[4.5]decane
Description
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-ethyl-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NO/c1-2-11-6-3-10(9-11)4-7-12-8-5-10/h2-9H2,1H3 |
InChI Key |
FHPDYUXCIQHTLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(C1)CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Routes from Spirocyclic Ketone Precursors
One of the most detailed preparation methods involves a four-step synthesis starting from 1,4-dioxaspiro[4.5]decane-8-one , a commercially available and inexpensive ketone precursor. This method is described in a patent for related tert-butyl-8-oxylidene-2-azaspiro[4.5]decane derivatives, which share the spirocyclic core with 2-ethyl-8-oxa-2-azaspiro[4.5]decane.
| Step | Reaction Description | Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile via reaction with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide | Base-mediated nucleophilic substitution | Glycol dimethyl ether + ethanol | 0–20 °C | Not specified | Formation of nitrile intermediate |
| 2 | Alkylation of nitrile intermediate with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) | Strong base-promoted alkylation | Toluene | 0–20 °C | 13 hours | Introduces 2-chloroethyl side chain |
| 3 | Hydrogenation and cyclization of alkylated nitrile using Raney nickel catalyst, followed by reaction with tert-butyl dicarbonyl anhydride | Catalytic hydrogenation and acylation | Methanol | 50 °C, 50 psi H2 pressure | 6 hours | Forms tert-butyl ester spirocyclic intermediate |
| 4 | Deprotection of tert-butyl ester with pyridinium p-toluenesulfonate | Acid-catalyzed deprotection | Acetone-water mixture | 70 °C | 15 hours | Yields target spirocyclic acid ester |
This synthetic route benefits from using cheap and scalable starting materials and provides a reasonable overall yield with well-controlled reaction conditions. It is adaptable for large-scale production of spirocyclic azaspiro compounds structurally related to 2-ethyl-8-oxa-2-azaspiro[4.5]decane.
Ester Hydrolysis and Reduction to Obtain 2-Oxa-8-azaspiro[4.5]decane
A related preparation involves the synthesis of 2-oxa-8-azaspiro[4.5]decane from its tert-butyl ester derivative via acid hydrolysis:
| Step | Reaction Description | Conditions | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 1 | Treatment of 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate with hydrogen chloride in methanol | Acidic hydrolysis | Methanol | 0–20 °C | 24 hours | 88% |
The reaction proceeds by stirring the ester with methanolic hydrogen chloride, followed by solvent removal and purification through ion-exchange resin and drying steps to yield the free amine spirocyclic compound. This method is straightforward and provides high yield and purity of the target compound.
Copper-Catalyzed Radical Difluoroalkylation and Dearomatizing Cyclization
For analogs of 2-azaspiro[4.5]decane, a modern synthetic approach involves copper-catalyzed radical difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This method enables the formation of difluoroalkylated spirocyclic compounds through a tandem radical addition and intramolecular cyclization.
| Parameter | Detail |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline (20 mol%) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | Up to 85% for electron-withdrawing substituted derivatives |
This one-pot reaction proceeds via generation of difluoroalkyl radicals and subsequent cyclization to form the spirocyclic core. Although this method is tailored for fluorinated analogs, the radical cyclization strategy can be adapted for the synthesis of 2-ethyl-8-oxa-2-azaspiro[4.5]decane derivatives with appropriate substituents.
Flow Chemistry and Biocatalytic Transaminase Methods for Chiral Amines
Recent advances in the synthesis of chiral 1-oxa-8-azaspiro[4.5]decan-3-amine, a close structural analog, utilize flow chemistry combined with biocatalytic transaminase enzymes to achieve high enantiomeric excess and yields.
| Step | Description | Scale | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Azide-mediated SN2 reaction in continuous flow | Limits hazardous intermediate accumulation | 580 g scale | 82% | Not applicable (racemic) |
| Staudinger reduction | Converts azide to amine | Same batch | - | - |
| Biocatalytic transaminase resolution | Enantioselective amination | Pilot scale | - | 97.8% ee |
This approach offers safer handling of reactive intermediates and access to enantiomerically enriched spirocyclic amines, which can be further functionalized to obtain 2-ethyl-8-oxa-2-azaspiro[4.5]decane derivatives with desired stereochemistry.
General Considerations and Reaction Optimization
- Solvent Selection: Polar aprotic solvents (e.g., DMF, toluene) are commonly used in alkylation and cyclization steps, while protic solvents (e.g., methanol) facilitate hydrogenation and hydrolysis.
- Temperature Control: Reactions are typically conducted between 0 °C and 80 °C to balance reactivity and selectivity.
- Catalysts: Raney nickel for hydrogenation, copper catalysts for radical cyclizations, and pyridinium salts for deprotection are standard.
- Reaction Times: Range from hours to over a day depending on step; prolonged times ensure completion but require monitoring to avoid degradation.
- Purification: Ion-exchange resins, extraction with ethyl acetate, and drying agents (Na2SO4) are used to isolate pure products.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Four-step synthesis from 1,4-dioxaspiro[4.5]decane-8-one | 1,4-dioxaspiro[4.5]decane-8-one | p-methylsulfonylmethylisocyanitrile, LDA, Raney Ni, tert-butyl dicarbonyl anhydride | 0–70 °C, 0–50 psi H2, 6–15 h | Not specified | Scalable, cost-effective |
| Acid hydrolysis of tert-butyl ester | 1,1-dimethylethyl 2-oxa-8-azaspiro[4.5]decane-8-carboxylate | HCl in methanol | 0–20 °C, 24 h | 88% | Simple, high yield |
| Copper-catalyzed radical difluoroalkylation | N-benzylacrylamides | CuI, 1,10-phenanthroline | 80 °C, 12 h | Up to 85% | For fluorinated analogs |
| Flow chemistry + biocatalytic transaminase | Azide intermediates | Transaminase enzymes | Continuous flow, enzymatic resolution | 82% (racemic), 97.8% ee (chiral) | Safe, enantioselective |
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-8-oxa-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-Ethyl-8-oxa-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of biologically active compounds.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 2-Ethyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the vanin-1 enzyme, which plays a crucial role in metabolism and inflammation . Additionally, it has been studied as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma .
Comparison with Similar Compounds
6-Oxa-2-azaspiro[4.5]decane
This analogue shifts the oxygen atom to position 6, altering the electronic distribution and dipole moment. Dar’in et al. (2020) synthesized this scaffold via Pd-catalyzed spirocyclization of α-diazocarbonyl compounds, demonstrating its utility in accessing diastereoselective products . Compared to 2-ethyl-8-oxa-2-azaspiro[4.5]decane, the repositioned oxygen may reduce hydrogen-bonding capacity in biological systems.
1,4-Dioxa-8-azaspiro[4.5]decane
With two oxygen atoms (positions 1 and 4) and one nitrogen (position 8), this compound exhibits increased polarity and solubility. It served as a precursor in quinoline-based aldehyde dehydrogenase inhibitors, highlighting its role in drug discovery . The additional oxygen may enhance metabolic stability but reduce membrane permeability compared to the mono-oxygenated target compound.
Functional Group Modifications
8-Oxa-2-azaspiro[4.5]decane-3,4-dione
This derivative introduces ketone groups at positions 3 and 4, enabling participation in redox reactions and chelation with metal ions. Its purity (≥95%) and versatility as a building block in pharmaceuticals and agrochemicals underscore its synthetic value . The dione moiety contrasts with the ethyl group in the target compound, offering distinct reactivity for nucleophilic additions.
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic Acid
The methyl group at position 2 and carboxylic acid at position 4 introduce steric hindrance and ionizable functionality. This compound’s carboxylate group enhances water solubility, making it suitable for salt formation in drug formulations .
Halogenated and Salt Derivatives
2,2-Difluoro-8-azaspiro[4.5]decane
Fluorination at position 2 increases lipophilicity and metabolic resistance, traits advantageous in CNS-targeting therapeutics. This derivative is commercially available, reflecting its utility in medicinal chemistry .
8-Oxa-2-azaspiro[4.5]decane Oxalate (2:1)
The oxalate salt form improves aqueous solubility and crystallinity. Priced at $360/10g (Synthonix), this salt is preferred for pharmacokinetic studies requiring enhanced bioavailability .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Commercial Availability and Pricing
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 2-azaspiro[4.5]decane scaffold?
The synthesis often involves multi-component condensation reactions. For example, 1,2,3-trimethoxybenzene reacts with isobutyraldehyde and nitriles under acidic conditions to form 2-azaspiro[4.5]deca-6,9-diene-8-ones, as demonstrated by Baigacheva et al. Flash chromatography (silica gel 60, 220–440 mesh) and IR/NMR spectroscopy are critical for purification and structural confirmation . Additionally, spirocyclic intermediates can be generated via cyclization of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazolyl-imine derivatives .
Q. How is 2-ethyl-8-oxa-2-azaspiro[4.5]decane characterized to confirm its structural integrity?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituent positions and spirojunction geometry. Coupling constants (e.g., J = 8–10 Hz for adjacent protons) and HSQC/HMBC correlations resolve stereochemical ambiguities .
- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.035) validate bond lengths (mean C–C = 0.002 Å) and spatial arrangements, as shown for analogous spiro compounds .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 141.2108 for CHNO) confirm molecular weight .
Q. What safety protocols are recommended for handling 2-ethyl-8-oxa-2-azaspiro[4.5]decane in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves (inspected pre-use) and flame-retardant antistatic suits to prevent skin contact. Respiratory protection (P95 filters) is required if airborne particles exceed thresholds .
- Environmental controls : Avoid drainage contamination; spills should be contained using inert absorbents (e.g., vermiculite) .
- Storage : Stable under recommended conditions (2–8°C, inert atmosphere), but incompatible with strong oxidizers .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies optimize 2-azaspiro[4.5]decane derivatives for biological activity?
SAR strategies include:
- Heteroatom substitution : Replacing oxygen with sulfur in the spiro scaffold (e.g., 1-oxa-4-thiaspiro[4.5]decane) reduces α1-adrenergic receptor affinity while retaining 5-HTR agonist activity .
- Side-chain modifications : Introducing ethyl or morpholinyl groups at position 2 enhances selectivity for mitochondrial permeability transition pore (mPTP) inhibition, critical for cardio/neuroprotection .
Q. What biological mechanisms underlie the therapeutic potential of 2-ethyl-8-oxa-2-azaspiro[4.5]decane derivatives?
These compounds inhibit the c subunit of F/F-ATP synthase, blocking mPTP opening during ischemia-reperfusion injury. In vitro models show reduced mitochondrial swelling (IC = 0.8–2.3 μM), while in vivo studies demonstrate neuroprotection in stroke models (40–60% infarct volume reduction) .
Q. How can researchers resolve contradictions in synthetic yields reported for spirocyclic compounds?
Discrepancies often arise from reaction conditions:
Q. What role do computational methods play in designing 2-azaspiro[4.5]decane-based therapeutics?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to target proteins like 5-HTR. For example, protonated nitrogen at position 2 forms salt bridges with Asp116, while the spiro scaffold aligns with hydrophobic pockets (ΔG = −9.2 kcal/mol) .
Q. How is regioselectivity achieved in the synthesis of polysubstituted spiro derivatives?
- Electronic effects : Electron-withdrawing groups (e.g., nitro) at the para position of arylpiperazines direct cyclization to the meta position (80:20 regioselectivity) .
- Steric hindrance : Bulky substituents (e.g., tert-butyl) on nitriles favor spiro over linear adducts in condensation reactions .
Methodological Resources
Q. What crystallographic parameters are critical for analyzing spiro compounds?
Key metrics include:
Q. Which databases provide reliable spectral data for 2-ethyl-8-oxa-2-azaspiro[4.5]decane?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
